2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- typically involves multi-step organic reactions. The starting materials might include ethoxymethyl pyrimidinedione and isopropyl derivatives, which undergo a series of reactions including alkylation, selenation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming selenoxide derivatives.
Reduction: Reduction reactions might convert the seleno group to a selenide.
Substitution: The ethoxymethyl and isopropyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenides.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The seleno group might play a crucial role in its biological activity, potentially through redox reactions or binding to thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Seleno compounds: Other organic molecules containing selenium.
Uniqueness
The unique combination of the pyrimidinedione core with the ethoxymethyl, isopropyl, and seleno groups gives this compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
172256-07-4 |
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Molecular Formula |
C17H22N2O3Se |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3Se/c1-5-22-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)21/h6-9,11H,5,10H2,1-4H3,(H,18,20,21) |
InChI Key |
WVTRASIOGMYRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC(=C2)C |
Origin of Product |
United States |
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